molecular formula C15H18O9 B15181021 6-Caffeoyl-D-glucose CAS No. 10066-92-9

6-Caffeoyl-D-glucose

Cat. No.: B15181021
CAS No.: 10066-92-9
M. Wt: 342.30 g/mol
InChI Key: QJLOZYUVIYIABJ-ALMBQQNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Caffeoyl-D-glucose is a naturally occurring compound found in various plants. It is a derivative of caffeic acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant properties and potential health benefits. It is commonly found in plants such as Echinacea and is often studied for its role in plant metabolism and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Caffeoyl-D-glucose typically involves the esterification of caffeic acid with glucose. This reaction can be catalyzed by enzymes such as acyltransferases. The reaction conditions often include the use of solvents like methanol or ethanol and may require specific pH conditions to optimize the enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for the esterification process. This method is advantageous as it can be scaled up for large-scale production and is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Caffeoyl-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Caffeoyl-D-glucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Caffeoyl-D-glucose involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response. It also modulates the activity of transcription factors that regulate the expression of antioxidant genes .

Comparison with Similar Compounds

Similar Compounds

    Chlorogenic Acid: Another caffeic acid derivative with similar antioxidant properties.

    Caffeoylquinic Acids: These compounds also contain caffeic acid and have similar biological activities.

    Caffeoylshikimic Acid: Another derivative with comparable properties

Uniqueness

6-Caffeoyl-D-glucose is unique due to its specific glucose esterification, which can influence its solubility and bioavailability compared to other caffeic acid derivatives. This makes it particularly interesting for applications in food and cosmetic industries where solubility and stability are crucial .

Properties

CAS No.

10066-92-9

Molecular Formula

C15H18O9

Molecular Weight

342.30 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1

InChI Key

QJLOZYUVIYIABJ-ALMBQQNPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

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